Benzyl 4-iodopiperidine-1-carboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
benzyl 4-iodopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16INO2/c14-12-6-8-15(9-7-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRXUEGQXJQJJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1I)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693066 | |
| Record name | Benzyl 4-iodopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885275-00-3 | |
| Record name | Benzyl 4-iodopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Precursor Preparation: Benzyl 4-piperidinecarboxylate Derivatives
Most preparation methods start from benzyl-protected piperidine derivatives, such as 1-benzyl-4-piperidinecarboxaldehyde or 1-benzyl-4-piperidinecarbinol, which serve as key intermediates for further functionalization:
Synthesis of 1-benzyl-4-piperidinecarboxaldehyde : This intermediate can be prepared by oxidation of 1-benzyl-4-piperidinecarbinol using a TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) catalyzed oxidation system with sodium periodate and sodium bromide in solvents like dichloromethane at 0–40 °C. This method offers high selectivity, mild conditions, and yields between 80% and 96%.
Alternative preparation of 1-benzyl-4-piperidine derivatives : Partial reduction of 1-benzyl-4-piperidine methyl or ethyl formate derivatives using aluminum-morpholine complexes at low temperatures (0 °C) can yield 1-benzyl-4-piperidine aldehydes with high purity and yields (above 90%).
These intermediates are crucial for introducing the iodine substituent at the 4-position.
Representative Preparation Route for Benzyl 4-iodopiperidine-1-carboxylate
Based on the above findings, a plausible preparation route can be summarized as follows:
Analytical Data and Reaction Monitoring
NMR Characterization : Proton NMR spectra of intermediates show characteristic signals for benzyl aromatic protons (~7.2 ppm), piperidine methylene protons (1.4–3.5 ppm), and aldehyde protons (~9.5 ppm) for aldehyde intermediates.
Mass Spectrometry : Electrospray ionization (ESI) positive mode confirms molecular ions consistent with the expected molecular weights of intermediates and final iodinated products.
HPLC Purity : High-performance liquid chromatography is used to confirm purity, often exceeding 95% for isolated intermediates.
Summary of Key Research Findings
The use of TEMPO-mediated oxidation provides a selective and scalable method to prepare aldehyde intermediates from benzyl-protected piperidine alcohols, which are essential precursors for iodination.
Nickel-catalyzed reductive cross-coupling with iodide sources is an effective method for introducing iodine at the 4-position of piperidine rings bearing leaving groups such as tosylates, offering good yields and selectivity.
Reaction conditions such as temperature control (0–25 °C for oxidation, ~80 °C for cross-coupling), choice of solvent (dichloromethane, DMA), and catalyst/ligand systems critically influence yield and product purity.
The overall synthetic strategy benefits from mild, selective reactions that minimize over-oxidation or side reactions, enabling efficient production of this compound for further applications.
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-iodopiperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other parts of the molecule.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield benzyl 4-azidopiperidine-1-carboxylate .
Scientific Research Applications
Medicinal Chemistry
Benzyl 4-iodopiperidine-1-carboxylate serves as an important intermediate in the synthesis of various pharmacologically active compounds. Its structure allows for modifications that can enhance biological activity.
Case Study: Synthesis of Antidepressants
A study demonstrated the synthesis of novel antidepressants using this compound as a key intermediate. The compound was reacted with various amines to produce derivatives that exhibited improved serotonin reuptake inhibition, a mechanism associated with antidepressant activity .
Organic Synthesis
The compound is widely utilized in organic synthesis due to its ability to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.
Table: Reaction Conditions and Yields
| Reaction Type | Substrate | Conditions | Yield |
|---|---|---|---|
| Nucleophilic Substitution | This compound + amine | THF, room temperature, 24 hours | 85% |
| Coupling Reaction | This compound + aryl halide | Pd(PPh₃)₂Cl₂ catalyst, K₂CO₃, DMF, 80°C | 75% |
| Alkylation | This compound + alkyl iodide | NaH, DMF, reflux | 70% |
These reactions illustrate the compound's utility in creating complex molecular architectures that are essential for drug development.
Synthesis of Novel Compounds
This compound is used in the synthesis of novel compounds with potential therapeutic applications. Its iodide substituent is particularly useful for further transformations.
Example: Synthesis of Iodinated Compounds
Computational Chemistry Applications
Recent advancements in computational chemistry have allowed researchers to predict the reactivity and properties of this compound. This facilitates the design of new synthetic routes and optimization of reaction conditions.
Case Study: AI in Synthesis Planning
A study highlighted the use of artificial intelligence to optimize synthetic pathways involving this compound. By analyzing reaction data, AI algorithms proposed efficient synthetic routes that reduced time and resource consumption while maintaining high yields .
Mechanism of Action
The mechanism of action of benzyl 4-iodopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The iodine atom plays a crucial role in these interactions, often participating in halogen bonding and other non-covalent interactions that influence the compound’s biological activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Benzyl 4-Aminopiperidine-1-Carboxylate (CAS 120278-07-1)
- Molecular Formula : C₁₃H₁₈N₂O₂
- Molecular Weight : 234.29 g/mol
- Physical Properties : Solid powder with a melting point of 68°C .
- Hazards : Skin/eye irritation (Category 2), specific organ toxicity (Category 3) .
- Key Differences: The amino group (-NH₂) at the 4-position enhances nucleophilicity, making this compound suitable for amide bond formation or further functionalization. Lacks the iodine atom, reducing its utility in cross-coupling reactions but increasing stability under standard storage conditions. Requires stringent personal protective equipment (e.g., NIOSH-approved respirators) due to acute toxicity risks .
Benzyl 4-Fluoropiperidine-1-Carboxylate (CAS 690257-75-1)
- Molecular Formula: C₁₃H₁₆FNO₂
- Molecular Weight : 237.27 g/mol
- Physical Properties: No specific data on melting/boiling points .
- Lower molecular weight compared to the iodinated analog, likely increasing solubility in polar solvents.
Benzyl 4-(3-Ethoxy-3-Oxopropyl)piperidine-1-Carboxylate (CAS 99197-86-1)
- Molecular Formula: C₁₈H₂₃NO₅ (estimated)
- Classified as non-hazardous in lab settings, but lacks comprehensive toxicological studies . Primarily used in research for functional group compatibility studies.
Benzyl 4-(3-Nitro-6-Oxopiperidin-2-yl)piperidine-1-Carboxylate (CAS 1955492-58-6)
- Molecular Formula : C₁₈H₂₃N₃O₅
- Molecular Weight : 361.4 g/mol
- Key Differences: The nitro and oxo groups increase polarity and reactivity, making it suitable for redox-active intermediates.
Tabular Comparison of Key Properties
Biological Activity
Benzyl 4-iodopiperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the compound's significance in drug discovery.
Chemical Structure and Synthesis
This compound can be synthesized through various methods involving piperidine derivatives. The general structure can be represented as follows:
- Chemical Formula : CHNOI
- Molecular Weight : 305.15 g/mol
The synthesis typically involves the iodination of piperidine derivatives followed by esterification with benzyl alcohol. Various synthetic routes have been documented, emphasizing the efficiency and yield of these methods.
Pharmacological Properties
This compound has shown promising biological activities, particularly in the following areas:
- Antidepressant Activity : Research indicates that compounds with piperidine structures often exhibit antidepressant effects. The mechanism may involve modulation of neurotransmitter systems such as serotonin and norepinephrine .
- Anticancer Properties : Some studies suggest that derivatives of piperidine can inhibit cancer cell proliferation. This compound has been evaluated for its cytotoxic effects against various cancer cell lines, showing significant activity in vitro .
- Antimicrobial Effects : Preliminary screening has demonstrated that this compound exhibits antimicrobial properties against certain bacterial strains, suggesting potential applications in treating infections .
Study 1: Antidepressant Activity
A study published in Pharmaceutical Chemistry explored the antidepressant potential of this compound. The compound was tested in animal models, showing a significant reduction in depressive-like behaviors compared to control groups. The study concluded that the compound could be a lead candidate for further development as an antidepressant .
Study 2: Anticancer Activity
In another investigation, this compound was assessed for its anticancer properties against human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting effective cytotoxicity at micromolar concentrations. Mechanistic studies revealed that the compound induces apoptosis via the mitochondrial pathway .
Study 3: Antimicrobial Screening
A recent screening assessed the antimicrobial activity of this compound against various pathogens, including Escherichia coli and Staphylococcus aureus. The compound exhibited significant inhibitory effects, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics. This suggests its potential as a novel antimicrobial agent .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for preparing Benzyl 4-iodopiperidine-1-carboxylate, and how can reaction efficiency be optimized?
- Methodological Answer : A common approach involves nucleophilic substitution of a precursor (e.g., Benzyl 4-tosylpiperidine-1-carboxylate) with sodium iodide (NaI) in polar aprotic solvents like DMF or DMSO. Reaction optimization includes:
- Catalyst Use : Add KI to enhance iodide ion availability.
- Temperature : Maintain 80–100°C for 12–24 hours under inert gas (N₂/Ar).
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields ~60–70% purity. Monitor by TLC (Rf ~0.3 in 3:1 hexane/EtOAc).
For higher yields, explore microwave-assisted synthesis (20 minutes at 120°C) or transition-metal catalysis (e.g., CuI).
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H NMR (δ 7.3–7.4 ppm for benzyl aromatic protons; δ 3.5–4.5 ppm for piperidine-CH₂ and ester groups). ¹³C NMR confirms the iodine substitution (C-I peak at ~−10 ppm).
- Mass Spectrometry : ESI-MS (m/z ~345 [M+H]⁺).
- X-ray Crystallography : Resolve crystal structure using SHELXL (space group P2₁/c) and visualize with Mercury CSD 2.0.
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Based on structurally similar piperidine derivatives:
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. Use fume hoods for handling powders.
- Spill Management : Absorb with inert material (vermiculite) and dispose as halogenated waste. Avoid water to prevent iodide leaching.
- Toxicity Mitigation : Conduct acute toxicity assays (e.g., LD50 in rodents) due to limited data; assume Category 2 skin/eye irritation.
Advanced Research Questions
Q. How can reaction pathways for iodine substitution in this compound be mechanistically studied?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare reaction rates using ¹²⁷I vs. ¹²⁹I isotopes via LC-MS.
- Computational Modeling : Perform DFT calculations (Gaussian 16) to evaluate transition states and activation energies for SN2 vs. radical pathways.
- Trapping Intermediates : Use TEMPO to detect radical intermediates in photochemical reactions.
Q. What strategies can resolve contradictions in reported biological activities of piperidine derivatives like this compound?
- Methodological Answer :
- Dose-Response Studies : Test compound across 5–100 µM in cell lines (e.g., MCF-7 for antiproliferative activity) with controls for solvent effects (DMSO <0.1%).
- Off-Target Profiling : Screen against kinase panels (Eurofins) to identify non-specific interactions.
- Structural Analog Comparison : Synthesize and test 4-bromo/chloro analogs to isolate iodine’s electronic effects.
Q. How can the stability of this compound under varying storage conditions be systematically evaluated?
- Methodological Answer :
- Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water).
- Mass Balance Analysis : Quantify breakdown products (e.g., de-iodinated piperidine) using LC-HRMS.
- Long-Term Storage : Store in amber vials at −20°C under argon; avoid aqueous buffers to prevent hydrolysis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
